
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
BenchChem offers high-quality (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacophore Models
The compound has been studied for its molecular interactions, particularly as an antagonist for cannabinoid receptors. Shim et al. (2002) explored the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, highlighting the significance of conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Antimicrobial and Anticancer Activities
Research has focused on the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer properties. Hafez et al. (2016) synthesized a series of compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, finding that some compounds exhibited higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016). Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds, demonstrating significant anticancer and antimicrobial activities, which were further supported by molecular docking studies (Katariya et al., 2021).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives, exploring their biological and pharmaceutical activities, have been a significant area of research. For instance, Mumtaz et al. (2015) synthesized derivatives of pyrazolines, subjecting them to antimicrobial and phytotoxic assays to evaluate their activities (Mumtaz et al., 2015).
Oxidative Cyclization and Catalytic Activities
Dönges et al. (2014) investigated cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes for their ability to catalyze oxidative cyclization of alkenols, demonstrating the potential of these compounds in synthetic chemistry applications (Dönges et al., 2014).
Structural and Theoretical Studies
The compound and its derivatives have been the subject of structural and theoretical studies to understand their properties better. Karthik et al. (2021) performed thermal, optical, etching, structural studies, and theoretical calculations on a related compound, providing insights into its stability and reactivity (Karthik et al., 2021).
Propiedades
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-16-6-5-7-23(25-16)32-17-10-12-28(13-11-17)24(29)21-15-20(26-27(21)2)19-14-18(30-3)8-9-22(19)31-4/h5-9,14-15,17H,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKLDVZBYMKRPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

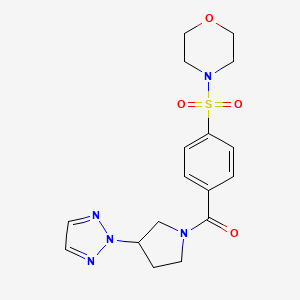
![(E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2368696.png)
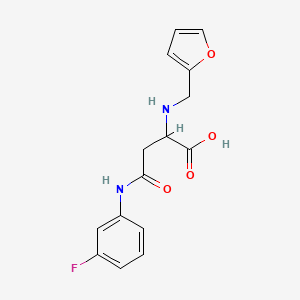
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368698.png)
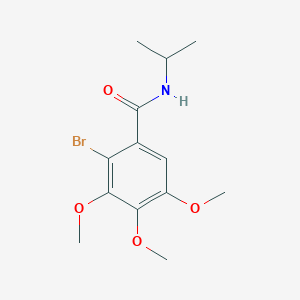
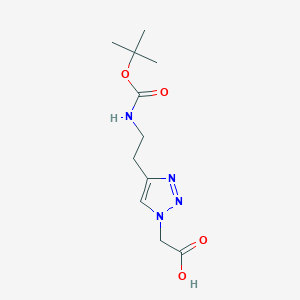
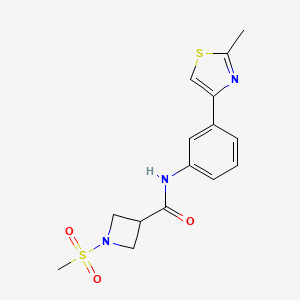
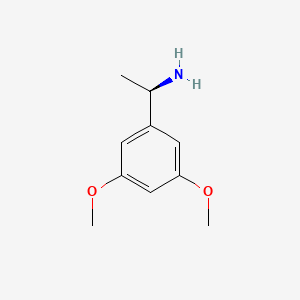
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2368705.png)
![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B2368710.png)
![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2368711.png)

![2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2368715.png)
![6-(2-Methoxyphenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2368716.png)